3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-10-7-2-1-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDUZRKBJVEDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Catalyzed Coupling and Cyclization Approach
A recent patented method (CN111303162B) provides a practical route to closely related fused pyrrolo[2,3-d]pyrimidine carboxylic acids, which can be adapted for 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid synthesis. The process involves:
Step 1: Coupling Reaction
- Starting from 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, a coupling reaction with acrylic acid is performed.
- Catalysts: Metal nickel salt and cuprous halide (e.g., cuprous iodide).
- Ligands and bases: Organic ligands and alkali bases such as N,N-diisopropylethylamine.
- Solvent: Absolute ethanol or similar organic solvents.
- Conditions: Nitrogen atmosphere, controlled temperature (~65 °C), and dropwise addition of acrylic acid.
- Outcome: Formation of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid intermediate with ~73% yield.
Step 2: Intramolecular Cyclization
- The intermediate is dissolved in an organic solvent such as N,N-dimethylformamide or dimethyl sulfoxide.
- Cyclization is catalyzed by cuprous chloride or cuprous bromide in the presence of bases like triethylamine or potassium carbonate.
- Temperature is maintained between 50-110 °C.
- This step forms the fused bicyclic pyrrolo-pyrimidine ring system bearing the carboxylic acid.
Step 3: Bromination
- Selective bromination at the 3-position can be performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent.
- Avoids palladium catalysts, reducing cost.
- Reasonable yields (~70% in coupling).
- Scalable for industrial production.
| Step | Reagents & Catalysts | Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid, Ni salt, CuI, organic ligand, base | 65 °C, N2 atmosphere, 8 h | 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid | 73.1 |
| 2 | CuCl or CuBr, base (e.g., triethylamine), organic solvent (DMF, DMSO) | 50-110 °C, several hours | 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | Not specified |
| 3 | Brominating agent (e.g., NBS) | Controlled temperature | This compound | Not specified |
Condensation and Bromomethylketone Route
An alternative approach reported in literature for related pyrrolo[2,3-d]pyrimidine derivatives (which can be adapted for the target compound) involves:
- Conversion of alkynyl carboxylic acids to α-bromomethylketones via acid chlorides and diazomethane intermediates.
- Condensation of 2,4-diamino-6-hydroxypyrimidine with these α-bromomethylketones at room temperature over several days to form the pyrrolo-pyrimidine core.
- Subsequent bromination or Sonogashira coupling to introduce bromine substituents.
This method is more complex, involves multiple steps, and uses sensitive intermediates but allows precise control over substitution patterns.
Stock Solution Preparation and Solubility Considerations
For practical applications, the compound is often prepared as stock solutions for biological or chemical assays. Concentration and solvent systems are carefully chosen to ensure solubility and stability:
| Stock Solution Mass | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Volume (mL) | 4.1487 | 20.7433 | 41.4866 |
| 5 mM Volume (mL) | 0.8297 | 4.1487 | 8.2973 |
| 10 mM Volume (mL) | 0.4149 | 2.0743 | 4.1487 |
Solvents typically used include DMSO, PEG300, Tween 80, and water mixtures to ensure clear solutions for in vivo or in vitro use.
Research Findings and Comparative Analysis
- The nickel and copper-catalyzed coupling avoids expensive palladium catalysts, improving cost-effectiveness and environmental impact.
- The reaction conditions are mild to moderate temperature, suitable for scale-up.
- Yields in the coupling step are around 70%, which is acceptable for industrial processes.
- Bromination steps require careful control to avoid polybromination or side reactions.
- Alternative methods involving α-bromomethylketones are synthetically elegant but less practical for large-scale synthesis.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Metal-Catalyzed Coupling & Cyclization | Coupling acrylic acid, cyclization, bromination | Ni salts, CuI/CuCl, organic bases, NBS | 50-110 °C, inert atmosphere | Coupling yield ~73%, scalable |
| α-Bromomethylketone Condensation | Acid chloride → diazoketone → α-bromomethylketone → condensation | Diazomethane, HBr, 2,4-diamino-6-hydroxypyrimidine | Room temp, multi-day reaction | 51-74% yield, complex steps |
| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, water | Solvents only | Ambient, mixing and sonication | For biological assays |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as palladium or copper catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while cyclization reactions can produce fused ring systems .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 241.04 g/mol
- Functional Groups : Bromine atom, carboxylic acid
The compound's structure allows it to participate in various chemical reactions, enhancing its utility as an intermediate in organic synthesis.
Medicinal Chemistry
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid has been explored for its potential therapeutic effects. Its structure enables it to act as a building block for the synthesis of pharmaceutical compounds. Research indicates that compounds derived from this structure may exhibit significant biological activities, including:
- Antitumor Activity : Investigations into its efficacy against cancer cells highlight its potential as a lead compound in drug development.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in the treatment of various diseases.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for modifications that can yield derivatives with enhanced properties. Common synthetic pathways include:
- Substitution Reactions : The bromine atom can be replaced or modified to create various derivatives.
- Formation of Esters and Amides : The carboxylic acid group can undergo esterification or amide formation, expanding its application range.
Biological Studies
Research involving this compound often focuses on its interactions with biological targets. Key areas include:
- Binding Affinity Studies : Assessing how well the compound binds to specific receptors or enzymes helps determine its therapeutic potential.
- Mechanistic Studies : Understanding how the compound modulates biological pathways can inform drug design and development strategies.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxic effects on cancer cell lines. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, relevant for disease Y treatment. |
| Study C | Synthesis Pathways | Developed novel synthetic routes leading to derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism of action of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid with key analogs:
Key Observations:
- Vibegron Intermediate (C₈H₈N₂O₃): The saturated pyrrolopyrimidine ring and oxo group reduce molecular weight and alter electronic properties, making it suitable as a pharmaceutical intermediate .
- Pyrazolo[1,5-a]pyrimidine Analogs : Replacement of the pyrrolo core with pyrazolo introduces an additional nitrogen atom, which may enhance hydrogen-bonding interactions in drug design .
- Imidazo[1,2-a]pyridine Derivatives : The imidazole ring and difluoromethyl group significantly increase molecular weight and electronegativity, influencing metabolic stability .
Biological Activity
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C_9H_7BrN_4O_2
- Molecular Weight : 241.04 g/mol
- LogP : 2.3 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 1 .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound has been studied for its ability to modulate enzyme activities and receptor interactions, which are crucial for its antiviral and anticancer properties .
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrimidine compounds exhibit significant antiviral activity. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways essential for viral propagation. For instance, some pyrrolo derivatives have shown effectiveness against RNA viruses by inhibiting viral polymerases .
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and altering the expression levels of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, including HepG2 and other tumorigenic cells .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | Various RNA viruses | Not specified | Inhibition of viral replication |
| Anticancer | HepG2 | 0.048 | Induction of apoptosis via caspase activation |
| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 | Disruption of bacterial cell processes |
Case Studies
- Antiviral Efficacy : A study evaluating the antiviral effects of pyrrolo derivatives found that certain modifications to the structure significantly enhanced their efficacy against specific RNA viruses. The study highlighted the importance of bromination at the 3-position for optimal activity.
- Cytotoxicity in Cancer Cells : In a comparative analysis involving various pyrrolo compounds, it was observed that this compound exhibited a higher cytotoxic effect on HepG2 cells compared to traditional chemotherapeutic agents like methotrexate (MTX). This suggests a potential role as a novel anticancer agent .
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, and how can purity be optimized?
A:
- Core Synthesis : The compound can be synthesized via bromination of pyrrolo[1,2-a]pyrimidine-6-carboxylic acid derivatives. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature is a common method for introducing bromine at the 3-position (see analogous procedures in ).
- Purification : Use column chromatography with solvent systems like methanol-dichloromethane (1:99) to isolate the product. Confirm purity via HPLC (≥95%) and characterize using /-NMR and HRMS (as described in and ).
- Yield Optimization : Control reaction stoichiometry (e.g., 1:1 molar ratio of substrate to NBS) and monitor reaction progress via TLC to minimize side products .
Physicochemical Characterization
Q. Q: What key physicochemical properties should be prioritized during characterization?
A:
- pKa : Predicted pKa ~2.72 (for the carboxylic acid group) using computational tools, which impacts solubility and reactivity in aqueous conditions .
- Thermal Stability : Predicted boiling point ~392°C (decomposition likely before boiling). Store at 2–8°C in inert conditions to prevent degradation .
- Solubility : Sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO). Confirm experimentally via saturation shake-flask method .
Safety and Handling Protocols
Q. Q: What safety precautions are critical when handling this compound?
A:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with explosion-proof equipment (, P280–P284).
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at ≤8°C to avoid moisture absorption and decomposition (, P233 + P410).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (, P390 + P501).
Advanced Functionalization Strategies
Q. Q: How can regioselectivity be achieved during further derivatization (e.g., amidation or coupling)?
A:
- Amide Formation : Activate the carboxylic acid with 1,1’-carbonyldiimidazole (CDI) in DMF, then react with amines at 0°C to room temperature (see ).
- Cross-Coupling : Use Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh)) to introduce aryl/heteroaryl groups at the bromine position. Optimize base (KCO) and solvent (toluene/ethanol) for high yields .
- Challenges : Bromine’s electron-withdrawing effect may reduce reactivity; pre-coordinate with ligands (e.g., XPhos) to enhance catalytic efficiency .
Analytical Methods for Contradictory Data
Q. Q: How should researchers resolve discrepancies in reported spectral data or reaction yields?
A:
- NMR Validation : Compare -NMR shifts with structurally similar compounds (e.g., 7-bromo-pyrrolo[3,2-d]pyrimidines in ). Look for characteristic peaks: aromatic protons at δ 7.5–8.5 ppm and carboxylic protons at δ 12–13 ppm.
- Reproducibility : Test reaction conditions (solvent purity, catalyst batch) and confirm via LC-MS to detect trace impurities. For example, reports 88% yield for Method A vs. 76% for Method B, highlighting the role of solvent (DMF vs. DCM) .
Computational Modeling Applications
Q. Q: How can computational tools aid in predicting reactivity or biological activity?
A:
- DFT Calculations : Model bromine’s electronic effects on the pyrrolopyrimidine core using Gaussian or ORCA. Predict regioselectivity in electrophilic substitutions .
- Docking Studies : For drug discovery, dock the compound into target proteins (e.g., β3-adrenergic receptors, as in Vibegron analogs in ) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group .
Biological Activity and Applications
Q. Q: What are potential research applications of this compound in medicinal chemistry?
A:
- Drug Intermediate : Acts as a precursor for β3-adrenergic agonists (e.g., Vibegron) by coupling with aminobenzyl-pyrrolidine moieties ().
- Antimicrobial Scaffolds : Explore analogs via amidation () to target bacterial TrmD enzymes (e.g., Pseudomonas aeruginosa) with IC values validated via MIC assays .
Stability Under Experimental Conditions
Q. Q: How does the compound degrade under common reaction conditions, and how can stability be improved?
A:
- Acidic/Basic Conditions : The carboxylic acid group is prone to decarboxylation above pH 10. Use buffered solutions (pH 6–8) for reactions .
- Thermal Degradation : Avoid heating >100°C; microwave-assisted reactions should use short pulses (≤30 sec) in DMF .
Environmental Impact Mitigation
Q. Q: What protocols minimize environmental release during disposal?
A:
- Waste Treatment : Neutralize acidic waste with sodium bicarbonate before incineration. Follow EPA guidelines for halogenated waste (, P273 + P501).
- Biodegradability : Use in silico tools (e.g., EPI Suite) to predict persistence; low logP (~1.61) suggests moderate biodegradability .
Advanced Mechanistic Studies
Q. Q: How can isotopic labeling (e.g., 13C^{13}C13C) elucidate reaction mechanisms?
A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
